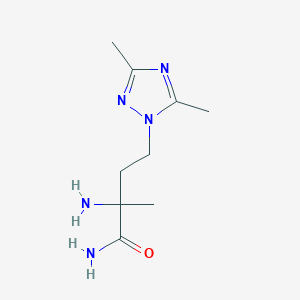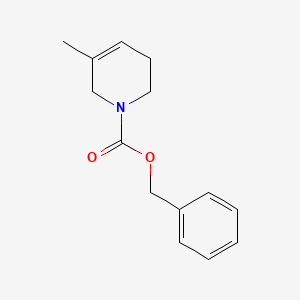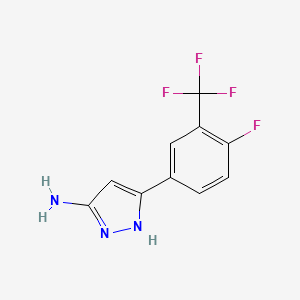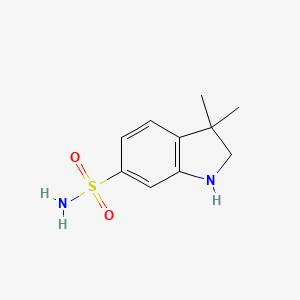
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce a wide range of new functionalities.
Applications De Recherche Scientifique
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, while the amino and methyl groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways.
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-4-9(3,11)8(10)15/h4-5,11H2,1-3H3,(H2,10,15) |
Clé InChI |
CYCFUXGZABICDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CCC(C)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)


![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)

![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)





